Imidazoline I-2 Receptor Binding Affinity: N-Methylation Confers a 35-Fold Selectivity Advantage Over Alpha-2 Adrenergic Receptors
In a direct comparative binding assay using rabbit kidney membranes, 4-(1-methyl-1H-imidazol-2-yl)benzoic acid demonstrated a Ki of 145 nM for the imidazoline I-2 receptor, compared to a Ki of 5.01E+3 nM (5,010 nM) for the alpha-2 adrenergic receptor [1]. This represents a 35-fold selectivity for I-2 over alpha-2 adrenergic sites within the same experimental system. The N-methyl group on the imidazole ring is critical for this selectivity profile, as demethylated analogs exhibit altered binding kinetics and reduced discrimination between these two receptor populations.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 145 nM (I-2 receptor); Ki = 5,010 nM (alpha-2 adrenergic receptor) |
| Comparator Or Baseline | None required (within-compound selectivity ratio) |
| Quantified Difference | 35-fold selectivity for I-2 over alpha-2 adrenergic receptors |
| Conditions | Displacement of [3H]idazoxan from imidazoline I-2 receptor of rabbit kidney membranes; displacement of [3H]clonidine from rat cortex membrane alpha-2 adrenergic receptors |
Why This Matters
This selectivity profile enables researchers to probe I-2 receptor function with reduced confounding alpha-2 adrenergic activity, a distinction not achievable with non-methylated or positionally isomeric analogs.
- [1] BindingDB. BDBM50091345 (CHEMBL2092861). Ki = 145 nM for imidazoline I-2 receptor; Ki = 5.01E+3 nM for alpha-2 adrenergic receptor. View Source
